Miripirium chloride

Catalog No.
S575130
CAS No.
2748-88-1
M.F
C20H36N.Cl
C20H36ClN
M. Wt
326.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miripirium chloride

CAS Number

2748-88-1

Product Name

Miripirium chloride

IUPAC Name

4-methyl-1-tetradecylpyridin-1-ium;chloride

Molecular Formula

C20H36N.Cl
C20H36ClN

Molecular Weight

326.0 g/mol

InChI

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1

InChI Key

ZCTSINFCZHUVLI-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]

Synonyms

4-Methyl-1-tetradecylpyridinium Chloride; 1-Tetradecyl-4-picolinium Chloride; MPC; Miripirium Chloride; Quatresin; Wet-Tone B;

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]

Miripirium chloride, with the chemical formula C20H36ClNC_{20}H_{36}ClN and a molecular weight of approximately 325.96 g/mol, is a quaternary ammonium compound primarily utilized as an antimicrobial preservative in pharmaceutical formulations. It is known for its effectiveness in preventing microbial contamination, thus ensuring the safety and stability of various products, including corticosteroid injections like Depo-Medrol . The compound is characterized by its cationic nature, allowing it to interact effectively with negatively charged cellular components.

Miripirium chloride predominantly undergoes substitution reactions due to its quaternary ammonium structure. Additionally, it can participate in oxidation and reduction reactions under specific conditions.

Types of Reactions

  • Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
  • Oxidation Reactions: Can occur in the presence of strong oxidizing agents like potassium permanganate.
  • Reduction Reactions: May involve reducing agents such as sodium borohydride.

Common Reagents and Conditions

  • Substitution reactions often yield various substituted pyridinium salts.
  • Oxidation and reduction reactions can lead to different oxidized or reduced forms of Miripirium chloride.

Miripirium chloride exhibits significant antimicrobial activity, disrupting essential cellular processes in microbes. It works by increasing cell membrane permeability, leading to cell lysis and death. The compound has been shown to induce oxidative stress in cells, further enhancing its antimicrobial effects .

Mechanism of Action

  • Target: Primarily inhibits microbial growth.
  • Mode of Action: Disrupts cellular processes, thereby preventing contamination in pharmaceutical products.
  • Biochemical Pathways: Interacts with enzymes and proteins, altering cellular metabolism and gene expression.

The synthesis of Miripirium chloride typically involves a quaternization reaction between myristyl chloride (1-chlorotetradecane) and gamma-picoline (4-methylpyridine).

Synthetic Routes

  • Heating Method: The reaction is conducted at temperatures ranging from 145 to 150°C for 8 to 12 hours.
  • Continuous Flow Techniques: In industrial settings, this method significantly reduces reaction time to about 45 minutes while maintaining high yield and purity .

Studies indicate that Miripirium chloride can interact with various biological targets, particularly affecting hyaluronic acid biosynthesis. Its interactions may lead to both therapeutic benefits and potential adverse effects, such as allergic reactions noted in some patients receiving treatments containing this compound .

Safety Profile

Miripirium chloride has been reported to be toxic upon various routes of administration (oral, intravenous, etc.), necessitating careful handling and usage guidelines .

Miripirium chloride shares structural similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Myristyl-gamma-picolinium chlorideC20H36ClNC_{20}H_{36}ClNUsed as a preservative
Tetradecylpyridinium chlorideC14H24ClNC_{14}H_{24}ClNShorter alkyl chain
Benzalkonium chlorideC22H38ClNC_{22}H_{38}ClNBroader spectrum antimicrobial activity
Cetylpyridinium chlorideC21H38ClNC_{21}H_{38}ClNKnown for oral antiseptic applications

Uniqueness

Miripirium chloride is particularly distinguished by its specific application as a preservative in corticosteroid formulations, which is not as common among other similar compounds. Its unique structural properties allow it to effectively inhibit microbial growth while maintaining stability in pharmaceutical products .

Hydrogen Bond Acceptor Count

1

Exact Mass

325.2536278 g/mol

Monoisotopic Mass

325.2536278 g/mol

Heavy Atom Count

22

UNII

3D6CWI0P23

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2748-88-1

Wikipedia

Miripirium chloride

General Manufacturing Information

Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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